molecular formula C11H14ClN3O B2722169 4-(4-Chlorophenyl)piperazine-1-carboxamide CAS No. 676579-72-9

4-(4-Chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2722169
CAS No.: 676579-72-9
M. Wt: 239.7
InChI Key: APBDKYHKEZOVSE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol It is a derivative of piperazine, a heterocyclic organic compound, and contains a chlorophenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with a suitable carboxylating agent. One common method involves the use of phosgene or its derivatives under controlled conditions to introduce the carboxamide group . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization from ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent . The exact molecular pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-(4-Chlorophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBDKYHKEZOVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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